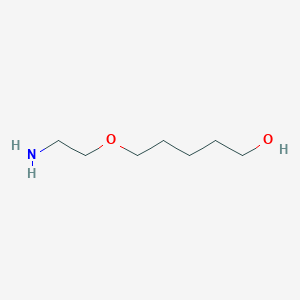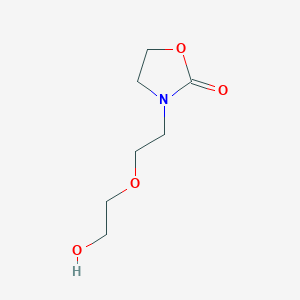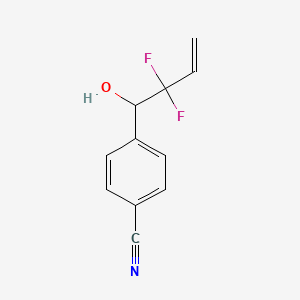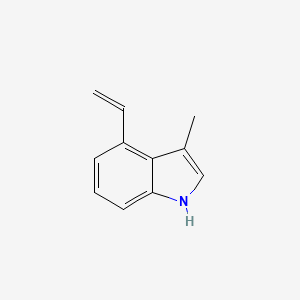
5-(2-Aminoethoxy)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethoxy)pentan-1-ol is an organic compound that belongs to the class of amino alcohols It features a primary amino group and a primary hydroxy group at the ends of a linear carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)pentan-1-ol can be achieved through several methods. One common approach involves the complete hydrogenation of furfural (furan-2-aldehyde) to yield tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This intermediate undergoes ring expansion upon dehydration to form dihydropyran. Dihydropyran then reacts with ammonia in a reductive amination under ring opening to produce this compound . Product yields of up to 85% can be achieved with a continuous process using a nickel-hydrotalcite catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous processes and efficient catalysts, such as nickel-hydrotalcite, ensures high yields and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminoethoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted amino alcohols and ethers.
Aplicaciones Científicas De Investigación
5-(2-Aminoethoxy)pentan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential in drug development and as a reagent in biochemical assays.
Industry: The compound is used in the production of biodegradable plastics, such as absorbable sutures.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethoxy)pentan-1-ol involves its bifunctional nature, allowing it to participate in various chemical reactions. The primary amino group and primary hydroxy group enable the compound to undergo polycondensation reactions with esters of dicarboxylic acids or their cyclic anhydrides, such as succinic anhydride . This results in the formation of polyesteramides, which have applications in biodegradable plastics .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar functional groups but a different carbon chain length.
2-Aminoethanol: A simpler amino alcohol with a shorter carbon chain.
3-Amino-1-propanol: Another amino alcohol with a different carbon chain structure.
Uniqueness
5-(2-Aminoethoxy)pentan-1-ol is unique due to its specific carbon chain length and the presence of both amino and hydroxy groups, which provide versatility in chemical reactions and applications. Its potential as a building block for biodegradable materials and its role in various scientific research fields highlight its significance.
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
5-(2-aminoethoxy)pentan-1-ol |
InChI |
InChI=1S/C7H17NO2/c8-4-7-10-6-3-1-2-5-9/h9H,1-8H2 |
Clave InChI |
ZODOAFPHNKMBEK-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)




![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)

